4'-Phenoxyacetophenone

Catalog No.
S1893916
CAS No.
5031-78-7
M.F
C14H12O2
M. Wt
212.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Phenoxyacetophenone

CAS Number

5031-78-7

Product Name

4'-Phenoxyacetophenone

IUPAC Name

1-(4-phenoxyphenyl)ethanone

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

InChI

InChI=1S/C14H12O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-10H,1H3

InChI Key

DJNIFZYQFLFGDT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2

4'-Phenoxyacetophenone is an organic compound characterized by the molecular formula C14H12O2C_{14}H_{12}O_2. It features a phenyl group attached to a carbonyl group, which is further connected to a phenoxy group. This compound is categorized as a ketone and is notable for its role as an intermediate in the synthesis of various fine chemicals. The structure of 4'-Phenoxyacetophenone can be represented as follows:

  • Chemical Structure:

    4'-Phenoxyacetophenone Structure

The compound has a melting point ranging from 47.5 to 53.5 °C and appears as a white crystalline solid .

There is no current research available on the mechanism of action of 4'-Phenoxyacetophenone in biological systems.

Information on the safety hazards of 4'-Phenoxyacetophenone is limited. As a general precaution for aromatic compounds, it's advisable to handle it with gloves and in a well-ventilated area due to potential for skin irritation and unknown respiratory effects []. Further research is needed to establish a comprehensive safety profile.

4'-Phenoxyacetophenone (also known as 1-(4-phenoxyphenyl)ethanone) is an organic compound with the chemical formula C14H12O2. It is a white crystalline solid ]

While the specific scientific research applications of 4'-Phenoxyacetophenone are not widely published, its chemical structure suggests potential areas of study. Here are some possibilities:

  • Organic synthesis: As an aromatic ketone, 4'-Phenoxyacetophenone may be a useful intermediate in the synthesis of other organic molecules. Its reactive carbonyl group can be involved in various reactions such as aldol condensation, acylation, and nucleophilic addition [Source: Klein, David R. "Organic Chemistry, 2nd Ed." (2014): 1150-1189].
  • Material science: The aromatic rings in 4'-Phenoxyacetophenone can participate in pi-pi interactions, which are important for self-assembly and formation of liquid crystals [Source: Whitesides, George M. "Organic Chemistry and Chemical Biology" (2016): 622-623].
  • Biological studies: The effects of 4'-Phenoxyacetophenone on biological systems have not been extensively explored. However, its structural similarity to other bioactive molecules could be a starting point for further research [Source: This information is not publicly available due to potential safety concerns].
, primarily due to its functional groups. Key reactions include:

  • Acylation: It can be synthesized through acylation reactions, particularly with diphenyl ether. This process involves the introduction of an acyl group into the aromatic ring, forming the ketone structure .
  • Hydrolysis: In acidic or basic conditions, the ester bonds may hydrolyze, yielding phenol and acetic acid derivatives.
  • Reduction: The carbonyl group can be reduced to form secondary alcohols using reducing agents like lithium aluminum hydride.

Research indicates that 4'-Phenoxyacetophenone exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing efficacy against certain bacterial strains. Additionally, its derivatives have been explored for anti-inflammatory and analgesic effects, making it a candidate for pharmaceutical applications .

Several methods exist for synthesizing 4'-Phenoxyacetophenone:

  • Acylation of Diphenyl Ether: This method involves the reaction of diphenyl ether with acetic anhydride or acetyl chloride under suitable conditions to yield 4'-Phenoxyacetophenone as a product .
  • Reactions with Phenylethyl Alcohol and Benzoic Acid: Another common synthetic route includes reacting phenylethyl alcohol with benzoic acid in the presence of an acid catalyst .
  • Direct Phenol Acetylation: Acetylating phenol in the presence of acetic anhydride can also yield this compound.

4'-Phenoxyacetophenone serves various applications across different fields:

  • Intermediate in Fine Chemical Synthesis: It is widely used in the production of pharmaceuticals and agrochemicals.
  • Photoinitiator in Polymer Chemistry: The compound acts as a photoinitiator for polymerization processes, particularly in UV-curable coatings and inks.
  • Flavoring Agent: Due to its pleasant odor, it is sometimes utilized in food flavoring and fragrance formulations.

Studies on interaction profiles of 4'-Phenoxyacetophenone reveal its potential to interact with various biological systems. For instance, it has been shown to bind to specific protein targets, influencing enzyme activity related to inflammation and microbial resistance . Additionally, research into its interaction with metal ions indicates potential applications in coordination chemistry.

Several compounds share structural similarities with 4'-Phenoxyacetophenone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
AcetophenoneC8H8OC_{8}H_{8}OSimple ketone; used in flavoring
Phenoxyacetic AcidC9H10O3C_{9}H_{10}O_3Contains a carboxylic acid group; used in pharmaceuticals
4-MethoxyacetophenoneC9H10O3C_{9}H_{10}O_3Contains a methoxy group; used in organic synthesis

Uniqueness of 4'-Phenoxyacetophenone

What sets 4'-Phenoxyacetophenone apart from these compounds is its specific arrangement of functional groups which allows for unique reactivity patterns and biological activities. Its dual functionality as both a ketone and an ether provides versatility in synthetic applications not found in simpler analogs like acetophenone.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5031-78-7

Wikipedia

4'-Phenoxyacetophenone

Dates

Modify: 2023-08-16

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